molecular formula C17H21NO3S B2534701 N-(2,5-Dimethylphenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide CAS No. 2415466-15-6

N-(2,5-Dimethylphenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide

Cat. No.: B2534701
CAS No.: 2415466-15-6
M. Wt: 319.42
InChI Key: KNMFLWMUDPRRGB-UHFFFAOYSA-N
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Description

N-(2,5-Dimethylphenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with methoxy and dimethyl groups. The combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

The synthesis of N-(2,5-Dimethylphenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide involves several steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with 2,5-dimethylphenylamine and 5-methoxy-2,4-dimethylbenzenesulfonyl chloride.

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, under an inert atmosphere to prevent oxidation.

    Procedure: The 2,5-dimethylphenylamine is added to a solution of 5-methoxy-2,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The mixture is stirred at room temperature for several hours until the reaction is complete.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

N-(2,5-Dimethylphenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: The methoxy and dimethyl groups on the benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2,5-Dimethylphenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including bacterial infections and inflammatory conditions.

    Industry: It is used in the development of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of N-(2,5-Dimethylphenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways in microorganisms, leading to their death or reduced growth. The methoxy and dimethyl groups may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target proteins.

Comparison with Similar Compounds

N-(2,5-Dimethylphenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide can be compared with other sulfonamide derivatives, such as:

    N-(2,5-Dimethylphenyl)-2-methoxybenzenesulfonamide: Similar structure but with a different substitution pattern on the benzene ring.

    N-(2,5-Dimethylphenyl)-4-methoxybenzenesulfonamide: Another derivative with a different position of the methoxy group.

    N-(2,5-Dimethylphenyl)-benzenesulfonamide: Lacks the methoxy group, resulting in different chemical properties and biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S/c1-11-6-7-12(2)15(8-11)18-22(19,20)17-10-16(21-5)13(3)9-14(17)4/h6-10,18H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNMFLWMUDPRRGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=C(C=C(C(=C2)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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